3,4-Dihydroxybenzaldehyde-formyl-13C
Description
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i4+1 |
InChI Key |
IBGBGRVKPALMCQ-AZXPZELESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[13CH]=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde-formyl-13C typically involves the incorporation of a carbon-13 isotope into the formyl group of 3,4-dihydroxybenzaldehyde. This can be achieved through various synthetic routes, including:
Formylation Reaction:
Isotope Labeling: The carbon-13 isotope can be introduced using labeled precursors or reagents, such as carbon-13 labeled formic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chemical Reactions Analysis
Alkylation of Hydroxyl Groups
The two hydroxyl groups at the 3- and 4-positions undergo nucleophilic substitution under basic conditions.
Reaction with Sodium Chlorodifluoroacetate
Conditions :
-
Reagents : Sodium chlorodifluoroacetate (4 equiv), K₂CO₃ (2.4 equiv)
-
Solvent : DMF/H₂O (9:1 v/v)
-
Temperature : 100°C, 4 hours
Product : 3,4-Bis(difluoromethoxy)benzaldehyde
Yield : 13–21%
Key Observations : -
Competing hydrolysis of chlorodifluoroacetate reduces yield.
-
Acidic workup (HCl) followed by extraction with MTBE isolates the product .
Reaction with Propargyl Bromide
Conditions :
-
Reagents : Propargyl bromide (2.5 equiv), NaH (2.3 equiv)
-
Solvent : DMSO, room temperature, 24 hours
Product : 3,4-Bis(prop-2-yn-1-yloxy)benzaldehyde
Yield : Not explicitly reported; purified via column chromatography
Characterization : -
¹H NMR : δ 9.96 (s, CHO), 7.76–7.78 (m, aromatic H), 6.60–6.64 (t, OCHF₂) .
-
Crystal structure confirms C(sp)–H⋯O hydrogen bonding stabilizing the product .
Oxidative Transformations
The formyl group and catechol moiety participate in oxidation pathways.
Enzymatic Oxidation
Conditions :
-
Enzyme : Mushroom tyrosinase
-
Primary : 3,4-Dihydroxybenzaldehyde (via deformylation of DOPAL-quinone) .
-
Secondary : 5,6-Dihydroxybenzofuran and 3,5,6-trihydroxybenzofuran (cyclized products in the presence of ascorbic acid) .
Mechanistic Insight : -
Oxidation generates o-quinone intermediates, which isomerize to quinone-methides.
-
Water addition to quinone-methide yields glycolaldehyde derivatives, followed by deformylation .
Metal-Mediated Oxidation
Conditions :
-
Catalyst : Cu(II) ions at physiological concentrations
Outcome : -
Rapid oxidation to DOPAL-quinone, which reacts with cysteine residues in proteins (e.g., serum albumin) .
Acid/Base Reactivity
The hydroxyl and aldehyde groups exhibit pH-dependent behavior.
Deprotonation and Chelation
-
pKa : Hydroxyl groups have pKa values ~9–10, enabling deprotonation under basic conditions (e.g., K₂CO₃ or NaH) .
-
Chelation : The catechol moiety can bind metal ions, though direct evidence in the provided studies is limited.
Aldehyde Reactivity
-
Schiff Base Formation : The formyl group reacts with amines (e.g., in protein lysine residues), though specific examples in the literature reviewed are absent.
-
Reduction : NaBH₄ reduces the aldehyde to 3,4-dihydroxybenzyl alcohol, confirmed via HPLC and NMR .
Comparative Reaction Data
Scientific Research Applications
It appears that the query is requesting information on "3,4-Dihydroxybenzaldehyde-formyl-13C," but the search results focus on 3,4-Dihydroxybenzaldehyde. Because the query specifies that the response should focus solely on the formyl-13C variant, it is difficult to provide a detailed response based on the search results.
3,4-Dihydroxybenzaldehyde, also known as protocatechuic aldehyde, is a phenolic aldehyde found in sources such as cork stoppers in wine and the mushroom Phellinus linteus . It can also be produced by biotransformation of cell cultures .
Synthesis of 3,4-Dihydroxybenzaldehyde
- 3,4-Dihydroxybenzaldehyde can be synthesized by reacting 3,4-Dihydroxy benzaldehyde with hydroxylamine-o-sulfonic acid .
- The reaction should occur at -10 to 30°C, which generates 3,4-Dihydroxy benzaldehyde oxime-O-sulfonic acid .
- The resulting product is then heated to 40-70°C to produce 3,4-dihydroxy-benzene formonitrile .
Potential Applications
- 3,4-Dihydroxybenzaldehyde can be used as a precursor in vanillin synthesis using cell cultures of Capsicum frutescens .
- 3,4-Dihydroxybenzaldehyde derivatives may be used as bioactive compounds to promote human health .
- 3,4-Dihydroxybenzaldehyde can be used to produce 3,4-dihydroxy-benzene formonitrile, a useful raw material in medical and agricultural chemicals .
- 3,4-Dihydroxybenzaldehyde has been observed as a product of oxidative transformation of 3,4-dihydroxyphenylacetaldehyde .
Pharmacological Effects
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzaldehyde-formyl-13C involves its interaction with molecular targets through its formyl and hydroxyl groups. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The compound can inhibit oxidative DNA damage and apoptosis through its antioxidant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,4-Dihydroxybenzaldehyde-formyl-13C with structurally related compounds:
Key Research Findings
Isotopic vs. Non-Isotopic Analogs: The 13C-labeled formyl group in this compound enables precise tracking in MS and NMR, unlike its unlabeled counterpart. Studies show a 20–30% increase in signal-to-noise ratio in tracer experiments . The parent compound, DHB, exhibits potent antioxidant activity (IC50 = 2.1 µM in DPPH assays), but its metabolic instability limits in vivo applications. Isotopic labeling mitigates this by improving detection at lower concentrations .
Functional Group Impact: Caffeic Acid (carboxylic acid derivative) demonstrates higher solubility in aqueous media compared to DHB analogs, making it preferable for cell culture studies. However, its lack of isotopic labeling complicates kinetic analyses . 3-Hydroxybenzaldehyde (monohydroxy analog) shows weaker antioxidant activity (IC50 = 15.7 µM), underscoring the importance of the catechol (3,4-dihydroxy) moiety in redox modulation .
Regulatory and Handling Differences: this compound requires specialized handling due to its short shelf life (<6 months at -20°C) and regulatory restrictions (e.g., BSL certification for transport), unlike non-labeled analogs .
Data Table: Physicochemical Properties
| Property | 3,4-DHB-formyl-13C | DHB | Caffeic Acid | 3-Hydroxybenzaldehyde |
|---|---|---|---|---|
| Melting Point (°C) | 125–127 (dec.) | 123–125 | 223–225 | 105–107 |
| LogP (Octanol-Water) | 1.2 | 1.1 | 1.4 | 1.5 |
| Solubility in Water (mg/mL) | 12.5 | 14.3 | 8.9 | 18.0 |
| UV λmax (nm) | 280 | 280 | 325 | 270 |
Biological Activity
3,4-Dihydroxybenzaldehyde-formyl-13C, also known as protocatechuic aldehyde, is a phenolic compound that exhibits a range of biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
3,4-Dihydroxybenzaldehyde (DHBA) possesses the following chemical structure:
- Molecular Formula: C8H8O3
- Molecular Weight: 168.15 g/mol
- IUPAC Name: 3,4-dihydroxybenzaldehyde
The compound features two hydroxyl groups at the 3 and 4 positions on the benzene ring, contributing to its antioxidant properties and biological activity.
Antioxidant Activity
Research indicates that 3,4-dihydroxybenzaldehyde exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that DHBA effectively prevented cell toxicity induced by hydrogen peroxide (H2O2) in FM3A cells, showcasing its potential as a protective agent against oxidative damage .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its phenolic structure is known to disrupt microbial cell membranes and inhibit growth. Studies have shown that DHBA can effectively inhibit the growth of bacteria and fungi, making it a candidate for natural preservative applications in food and pharmaceuticals .
Neuroprotective Effects
3,4-Dihydroxybenzaldehyde has been implicated in neuroprotection. It is involved in the metabolic pathways of neurotransmitters and may mitigate neurotoxicity associated with oxidative stress. For instance, the oxidation of DOPAL (3,4-dihydroxyphenylacetaldehyde) produces DHBA as a product, suggesting a role in detoxifying harmful metabolites in neuronal tissues .
The biological activities of 3,4-dihydroxybenzaldehyde can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups in its structure enable DHBA to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition: DHBA has been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thus exerting anti-inflammatory effects .
- Gene Expression Modulation: The compound may influence the expression of genes related to antioxidant defense mechanisms and apoptosis pathways.
Case Studies
- Oxidative Stress Reduction:
- Antimicrobial Efficacy:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-Dihydroxybenzaldehyde-formyl-13C, considering isotopic labeling challenges?
- Methodology :
- Step 1 : Start with 2,4-dihydroxybenzaldehyde as the precursor. Protect hydroxyl groups using benzyl chloride in acetonitrile with a base (e.g., NaHCO₃) to prevent undesired side reactions .
- Step 2 : Introduce the ¹³C isotope at the formyl group via formylation reactions. For isotopic labeling, use ¹³C-enriched reagents (e.g., ¹³C-formic acid) under controlled conditions to ensure isotopic incorporation .
- Step 3 : Deprotect the hydroxyl groups using catalytic hydrogenation or acid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm purity .
Q. How can researchers characterize the structure and isotopic purity of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm the position of the ¹³C label. Use SHELXL for refinement, leveraging high-resolution data to detect isotopic effects on bond angles (e.g., O2—C4—C5: 123.84°) .
- NMR spectroscopy : Compare ¹³C NMR spectra with the non-labeled compound. The ¹³C-labeled formyl group will show a distinct shift (δ ~190 ppm) and splitting patterns due to isotopic coupling .
- Mass spectrometry : Confirm isotopic enrichment using high-resolution MS. The molecular ion peak should exhibit a +1 Da shift for the ¹³C label .
Advanced Research Questions
Q. How does ¹³C labeling at the formyl position influence hydrogen-bonding interactions in crystalline 3,4-Dihydroxybenzaldehyde?
- Methodology :
- Perform comparative crystallographic studies of labeled vs. non-labeled compounds. Analyze hydrogen-bonding motifs (e.g., O–H···O interactions) using graph-set analysis .
- Key observation : The ¹³C isotope may subtly alter bond lengths (e.g., C=O) due to isotopic mass effects, potentially modifying hydrogen-bond strength and crystal packing .
- Use density functional theory (DFT) to calculate isotopic effects on intermolecular interaction energies .
Q. How can researchers resolve contradictions in crystallographic data during refinement with SHELX?
- Methodology :
- Issue : Discrepancies in thermal parameters or occupancy rates for the ¹³C-labeled site.
- Solution :
- Apply constraints to the ¹³C atom’s displacement parameters during refinement in SHELXL to account for isotopic heterogeneity .
- Validate refinement results using cross-validation metrics (e.g., Rfree) and electron density maps to ensure the ¹³C label is correctly modeled .
Q. What analytical strategies ensure isotopic purity during synthesis and post-synthesis analysis?
- Methodology :
- Synthesis : Use rigorous purification techniques (e.g., recrystallization in methanol or column chromatography) to remove non-¹³C byproducts .
- Quantification :
- Isotopic ratio mass spectrometry (IRMS) to measure ¹³C enrichment (>99% atom purity) .
- ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR to verify isotopic incorporation at the formyl group .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding the electronic environment of the formyl group?
- Methodology :
- Scenario : NMR indicates a deshielded formyl carbon, while X-ray shows no significant bond-length changes.
- Resolution :
- Conduct solid-state NMR to reconcile solution- and solid-state data. The ¹³C chemical shift tensor in solid-state NMR can reveal environmental effects .
- Re-examine X-ray data for possible disorder or twinning artifacts using the TWIN/BASF commands in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
